A-Technical-Deep-Dive-into-the-Chemical-Structure-of-rel-Mirogabalin-besylate
A-Technical-Deep-Dive-into-the-Chemical-Structure-of-rel-Mirogabalin-besylate
Abstract
This technical guide provides a comprehensive examination of the chemical structure of (rel)-Mirogabalin besylate, a novel gabapentinoid analgesic. The document elucidates the stereochemistry, the constituent moieties (Mirogabalin and besylate), and the nature of their ionic interaction. Detailed chemical information is presented in tabular format, and logical relationships are visualized using Graphviz diagrams to cater to researchers, scientists, and professionals in drug development.
Introduction
Mirogabalin is a potent and selective ligand for the α2δ subunit of voltage-gated calcium channels, representing a significant therapeutic agent for neuropathic pain.[1][2] Its besylate salt form, Mirogabalin besylate, ensures stability and bioavailability.[1] A critical aspect of its chemical identity is the "(rel)" descriptor, which denotes a racemic mixture of enantiomers, a key feature for understanding its synthesis and pharmacological profile.[3] This document will deconstruct the chemical structure, providing a granular view of each component.
Chemical Structure Elucidation
The compound "(rel)-Mirogabalin besylate" is an ionic salt composed of two distinct moieties: the active pharmaceutical ingredient, Mirogabalin, and the counter-ion, besylate (benzenesulfonate).
The Mirogabalin Moiety
Mirogabalin is a γ-aminobutyric acid (GABA) analog characterized by a strained bicyclo[3.2.0]heptane skeleton.[3] The core structure possesses three contiguous stereogenic centers, making its stereoselective synthesis a complex challenge.[3]
Stereochemistry: The "(rel)" Descriptor
The prefix "(rel)" signifies a racemic mixture, meaning the substance contains an equimolar (1:1) ratio of two enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.
The specific enantiomers of Mirogabalin are:
-
(+)-Mirogabalin: Whose systematic IUPAC name is 2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid.[4][5]
-
(-)-Mirogabalin: Whose systematic IUPAC name is 2-[(1S,5R,6R)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid.
Therefore, (rel)-Mirogabalin refers to the racemic mixture of these (1R,5S,6S) and (1S,5R,6R) enantiomers.
The Besylate Counter-ion
The besylate, or benzenesulfonate (B1194179), anion is the conjugate base of benzenesulfonic acid (C₆H₅SO₃H).[6][7] It is a common counter-ion used in the pharmaceutical industry to form stable and soluble salts of basic drug molecules. Benzenesulfonic acid is a strong acid, ensuring a complete proton transfer to the basic site on the Mirogabalin molecule.[7][8]
Ionic Salt Formation
Mirogabalin besylate is formed through an acid-base reaction. The basic primary amine group (-NH₂) on the aminomethyl substituent of Mirogabalin accepts a proton (H⁺) from the strongly acidic sulfonic acid group (-SO₃H) of benzenesulfonic acid. This proton transfer results in the formation of a positively charged Mirogabalin cation (an ammonium (B1175870) ion, -NH₃⁺) and the negatively charged benzenesulfonate anion (-SO₃⁻). These two ions are held together by a strong electrostatic (ionic) bond.
Chemical and Physical Data
The key quantitative data for Mirogabalin besylate and its constituent parts are summarized below for clarity and comparison.
| Property | (rel)-Mirogabalin Besylate | Mirogabalin (Free Base) | Benzenesulfonic Acid |
| Molecular Formula | C₁₈H₂₅NO₅S[1][9] | C₁₂H₁₉NO₂[4] | C₆H₆O₃S[7][8] |
| Molecular Weight | 367.46 g/mol [1][10] | 209.28 g/mol [4] | 158.18 g/mol [8][11] |
| IUPAC Name | 2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid[5][9] (for one enantiomer salt) | 2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid[4] (one enantiomer) | Benzenesulfonic acid[8] |
| CAS Number | 1138245-21-2[1][10][12] | 1138245-13-2[4][] | 98-11-3[7][11] |
| Appearance | White crystalline solid | White powder[] | White deliquescent sheet crystals or waxy solid[7] |
| Component Compounds | Mirogabalin (CID 59509752), Benzenesulfonic Acid (CID 7371)[9] | - | - |
Visualization of Structural Relationships
To illustrate the logical composition and formation of (rel)-Mirogabalin besylate, the following diagrams are provided in DOT language script.
Diagram 1: Composition of (rel)-Mirogabalin Besylate
Caption: Logical breakdown of (rel)-Mirogabalin besylate into its components.
Diagram 2: Ionic Salt Formation Workflow
Caption: Workflow illustrating the proton transfer that forms the ionic salt.
Experimental Protocols
This document serves to describe the known chemical structure of (rel)-Mirogabalin besylate based on public chemical data. As no new experimental data is presented, this section is not applicable. The structural information is derived from established spectroscopic and crystallographic studies cited in public databases and literature.
Conclusion
The chemical structure of (rel)-Mirogabalin besylate is that of a racemic salt. It consists of a 1:1 mixture of the (1R,5S,6S) and (1S,5R,6R) enantiomers of Mirogabalin, which exist as cations due to the protonation of their primary amine group. This cationic species is ionically bonded to the benzenesulfonate (besylate) anion. This precise structural understanding is fundamental for its synthesis, quality control, and interpretation of its pharmacological and pharmacokinetic properties in drug development.
References
- 1. Mirogabalin besylate | 1138245-21-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Mirogabalin | C12H19NO2 | CID 59509752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mirogabalin Besylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Benzenesulfonate | C6H5O3S- | CID 91526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 8. Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mirogabalin Besylate | C18H25NO5S | CID 81689826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. medkoo.com [medkoo.com]
